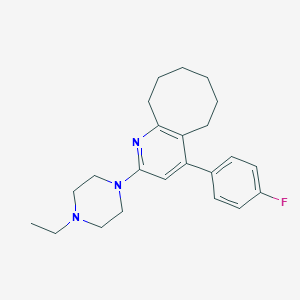

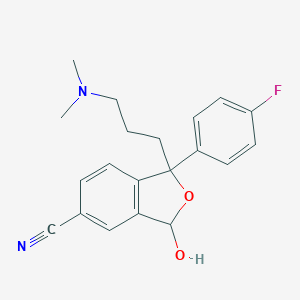

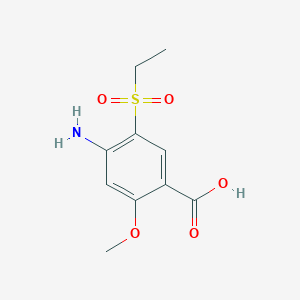

(S)-Citalopram N-Oxide

Descripción general

Descripción

N-Oxides are oxidation products of tertiary amines . They were detected as a new class of chemical compounds before 1900 and were later found to occur as constituents of living matter . In recent years, an increasing number of studies by biomedical scientists has been devoted to N-oxides for several reasons .

Molecular Structure Analysis

The molecular structure of heterocyclic N-oxides has been studied . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .Chemical Reactions Analysis

Amine oxides exhibit many kinds of reactions . For example, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene .Physical And Chemical Properties Analysis

Amine oxides are highly polar molecules and have a polarity close to that of quaternary ammonium salts . Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents .Aplicaciones Científicas De Investigación

Neuroscience: Modulation of Neurotransmitter Systems

(S)-Citalopram N-Oxide has been explored for its potential to modulate neurotransmitter systems in the brain. This compound may interact with serotonin transporters, influencing the synaptic availability of serotonin . This can have implications for research into mood disorders, anxiety, and neurodegenerative diseases where serotonin plays a crucial role.

Pharmacology: Drug Development and Metabolism

In pharmacology, (S)-Citalopram N-Oxide serves as a tool to study drug metabolism and the development of new therapeutic agents . Its interactions with various enzymes, including cytochrome P450, are of particular interest for understanding the metabolic pathways of drugs and for designing compounds with improved pharmacokinetic profiles.

Materials Science: Bioinspired Materials

(S)-Citalopram N-Oxide could inspire the development of new materials in the field of materials science. For instance, its molecular structure might inform the design of bioinspired polymers with specific properties, such as increased solubility or decreased membrane permeability .

Chemistry: Synthesis of Complex Molecules

Chemists utilize (S)-Citalopram N-Oxide as a reagent in the synthesis of complex organic molecules. Its unique chemical properties enable the formation of various chemical bonds, facilitating the creation of novel compounds with potential applications in medicinal chemistry and drug design .

Biology: Cellular Signaling Studies

In biological research, (S)-Citalopram N-Oxide is used to investigate cellular signaling pathways. Its ability to affect nitric oxide levels makes it a valuable compound for studying the signaling mechanisms in various cell types, including neurons and immune cells .

Medicine: Therapeutic Agent Research

(S)-Citalopram N-Oxide’s impact on neurotransmitter systems makes it a compound of interest in the development of therapeutic agents for neurological and psychiatric conditions. Research into its effects on brain chemistry could lead to new treatments for disorders such as depression and anxiety .

Environmental Science: Ecotoxicity Studies

The compound’s potential environmental impact is studied in ecotoxicity research. Understanding how (S)-Citalopram N-Oxide interacts with ecological systems helps assess its safety profile and environmental risks, guiding regulations and safety measures .

Biomedical Engineering: Tissue Engineering and Regenerative Medicine

Finally, (S)-Citalopram N-Oxide may have applications in tissue engineering and regenerative medicine. Its influence on cellular behavior and tissue responses can be harnessed to develop scaffolds and materials that promote tissue regeneration and healing .

Safety And Hazards

The hazards of handling N-methylmorpholine-N-oxide (NMMO), a common (co-)solvent for cellulose, cannot be described often enough . Inaccuracies in the literature regarding the chemistry of NMMO increase the risk of dangerous failure of the intended reactions which might result in uncontrolled exothermicities, damage of laboratory equipment or even accidents and work safety issues .

Direcciones Futuras

The gut microbiome is increasingly acknowledged as a novel 'metabolic organ’ . Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed . This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .

Propiedades

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580934 | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Citalopram N-Oxide | |

CAS RN |

917482-45-2 | |

| Record name | Escitalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESCITALOPRAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that N-oxidation is one of the metabolic pathways for citalopram, leading to the formation of (S)-Citalopram N-Oxide. What enzyme is primarily responsible for this metabolic step?

A1: The research states that the N-oxidation of citalopram to its N-oxide metabolite, (S)-Citalopram N-Oxide, is primarily mediated by the cytochrome P450 enzyme CYP2D6 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

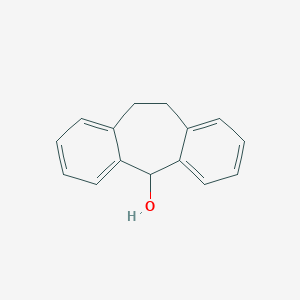

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)